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Compound of Interest

Compound Name: EPZ004777

Cat. No.: B607349 Get Quote

EPZ004777 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on addressing resistance to the DOT1L inhibitor,

EPZ004777, in cell lines.

Frequently Asked Questions (FAQs)
Q1: What is EPZ004777 and what is its mechanism of action?

EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase

DOT1L (Disruptor of Telomeric Silencing 1-Like) with an IC50 of approximately 0.4 nM in cell-

free assays.[1] In MLL-rearranged (MLLr) leukemias, chromosomal translocations lead to the

fusion of the MLL gene with various partners (e.g., AF4, AF9, ENL). These MLL fusion proteins

aberrantly recruit DOT1L to chromatin, leading to the hypermethylation of histone H3 at lysine

79 (H3K79). This aberrant H3K79 methylation drives the expression of leukemogenic genes,

such as HOXA9 and MEIS1, promoting leukemia. EPZ004777 acts by competitively inhibiting

the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing H3K79

methylation. This leads to the downregulation of MLL fusion target genes, cell cycle arrest,

differentiation, and ultimately apoptosis in MLLr leukemia cells.[2][3]

Q2: My cells are showing reduced sensitivity to EPZ004777. What are the common

mechanisms of resistance?
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The most well-documented mechanism of acquired resistance to DOT1L inhibitors like

EPZ004777 and its clinical successor, pinometostat (EPZ-5676), is the upregulation of ATP-

binding cassette (ABC) transporters. Specifically, increased expression of ABCB1 (also known

as P-glycoprotein or MDR1) and ABCG2 has been observed in resistant cell lines.[4] These

transporters function as drug efflux pumps, actively removing EPZ004777 from the cell, which

reduces its intracellular concentration and limits its ability to inhibit DOT1L. Some studies

suggest that while ABCB1 upregulation is a key factor, it may not be the sole mechanism, and

other adaptive responses within the cancer cells might also contribute to resistance.[5]

Q3: How can I confirm if my cells have developed resistance through ABCB1 upregulation?

You can assess the expression of ABCB1 in your resistant cell lines at both the mRNA and

protein levels.

Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of the ABCB1 gene. A

significant increase in ABCB1 transcripts in your resistant cells compared to the parental,

sensitive cells would indicate upregulation.

Western Blotting: Detect the protein levels of ABCB1 (P-glycoprotein). An increased protein

band intensity in resistant cells would confirm the qRT-PCR findings.

Flow Cytometry: Use a fluorescently-labeled antibody against ABCB1 to quantify its surface

expression.

Functional Assays: Employ substrates of ABCB1, such as rhodamine 123, to measure the

efflux activity of the pump. Reduced intracellular accumulation of the fluorescent substrate in

resistant cells would indicate increased efflux pump function.

Q4: Are there strategies to overcome EPZ004777 resistance?

Yes, several strategies can be employed to address EPZ004777 resistance:

Combination Therapy: This is a promising approach.

ABC Transporter Inhibitors: Co-treatment with inhibitors of ABCB1, such as verapamil or

valspodar, can restore sensitivity to EPZ004777 by blocking the drug efflux.[6]
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Inhibitors of the MLL-Menin Interaction: Combining EPZ004777 with inhibitors that disrupt

the interaction between MLL and Menin has shown synergistic effects in killing MLLr

leukemia cells.

Standard Chemotherapy: EPZ004777 can sensitize MLLr AML cells to standard

chemotherapeutic agents like cytarabine and daunorubicin.[7]

Other Epigenetic Modifiers: Combining DOT1L inhibitors with other epigenetic drugs, such

as SIRT1 activators or BRD4 inhibitors, is an area of active research.[7][8]

Alternative DOT1L Inhibitors: Newer generation DOT1L inhibitors with improved

pharmacokinetic properties and potentially different susceptibility to resistance mechanisms

are in development.
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Issue Potential Cause Recommended Action

Decreased cell death/growth

inhibition with EPZ004777

treatment over time.

Development of acquired

resistance.

1. Confirm resistance by re-

evaluating the IC50 of

EPZ004777 in your cell line

compared to the parental line.

2. Investigate the mechanism

of resistance, starting with

checking for ABCB1/ABCG2

upregulation (see FAQ 3).

High variability in experimental

results.

Inconsistent drug

concentration, cell density, or

incubation time.

1. Ensure accurate and

consistent preparation of

EPZ004777 stock and working

solutions. 2. Standardize cell

seeding density and treatment

duration across experiments.

3. Perform regular

mycoplasma testing of cell

cultures.

No effect of EPZ004777 on

non-MLL rearranged cell lines.

EPZ004777 is highly selective

for MLL-rearranged leukemias.

This is expected behavior. Use

a known MLL-rearranged cell

line (e.g., MV4-11, MOLM-13)

as a positive control.

Inconsistent H3K79me2 levels

upon Western blotting.

Issues with histone extraction,

antibody quality, or blotting

procedure.

1. Use a validated protocol for

histone extraction to ensure

high-quality samples. 2. Use a

specific and validated antibody

for H3K79me2. 3. Optimize

Western blot conditions,

including transfer time and

antibody concentrations.

Quantitative Data Summary
Table 1: In Vitro Activity of EPZ004777 in Various Leukemia Cell Lines
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Cell Line MLL Status IC50 (nM) after 14-18 days

MV4-11 MLL-AF4 8.1

MOLM-13 MLL-AF9 7.9

THP-1 MLL-AF9 11

KOPN-8 MLL-ENL 25

SEM MLL-AF4 12

RS4;11 MLL-AF4 39

Jurkat MLL-wildtype >50,000

HL-60 MLL-wildtype >50,000

Data compiled from multiple sources.[2]

Table 2: Upregulation of ABCB1 in Pinometostat-Resistant Cell Lines

Cell Line
Fold Increase in ABCB1 mRNA (Resistant
vs. Parental)

KOPN-8 >100-fold

NOMO-1 No significant change

Data is for the related DOT1L inhibitor, pinometostat (EPZ-5676), and is indicative of a likely

resistance mechanism for EPZ004777.[9]

Experimental Protocols
Cell Viability (MTT) Assay

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of culture medium. For suspension cells, gentle centrifugation may be needed to pellet

the cells.
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Drug Treatment: Add EPZ004777 at various concentrations to the wells. Include a vehicle

control (e.g., DMSO).

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a

humidified incubator with 5% CO2.

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the

formation of formazan crystals.

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each

well and mix thoroughly to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and

determine the IC50 value.

Western Blot for H3K79 Dimethylation (H3K79me2)
Histone Extraction:

Harvest cells and wash with PBS.

Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

Extract histones from the nuclear pellet using 0.2 M H2SO4.

Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in

water.

Protein Quantification: Determine the protein concentration of the histone extracts using a

Bradford or BCA assay.

SDS-PAGE: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
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Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline

with 0.1% Tween-20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

H3K79me2 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Visualizations
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Caption: DOT1L signaling in normal vs. MLL-rearranged leukemia and the action of

EPZ004777.
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Caption: Troubleshooting workflow for addressing EPZ004777 resistance in cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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